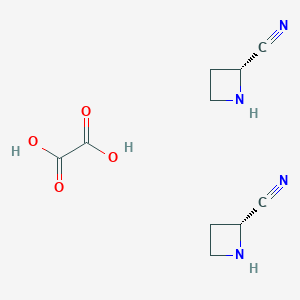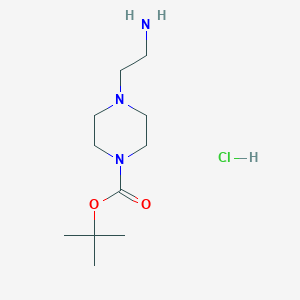
bis((2R)-azetidine-2-carbonitrile); oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((2R)-azetidine-2-carbonitrile); oxalic acid is a compound that combines the structural features of azetidine and oxalic acid Azetidine is a four-membered nitrogen-containing heterocycle, while oxalic acid is a dicarboxylic acid
Mechanism of Action
Target of Action
The primary target of oxalic acid, a component of the compound, is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in regulating cellular processes such as cell growth, division, migration, and survival.
Mode of Action
Oxalic acid is known to be a strong dicarboxylic acid that occurs in many plants and vegetables . It is produced in the body by the metabolism of glyoxylic acid or ascorbic acid .
Biochemical Pathways
Oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . They are linked to a variety of processes in soil, e.g., nutrient availability, weathering of minerals, or precipitation of metal oxalates . Oxalates are also mentioned among low-molecular-weight compounds involved indirectly in the degradation of the lignocellulose complex by fungi .
Result of Action
The result of the action of oxalic acid is largely dependent on its environment. In the context of pathogenesis by the fungus Sclerotinia sclerotiorum, the secretion of oxalic acid is required . Studies suggest that oxalate aids pathogen compatibility by modulating the oxidative burst of the host plant .
Action Environment
The action of oxalic acid is influenced by environmental factors. For instance, in soil, oxalates are linked to various processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . In the context of fungal pathogenesis, the secretion of oxalic acid aids in pathogen compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis((2R)-azetidine-2-carbonitrile); oxalic acid typically involves the reaction of azetidine derivatives with oxalic acid or its derivatives. One common method is the condensation reaction between azetidine-2-carbonitrile and oxalic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the desired product yield and quality .
Chemical Reactions Analysis
Types of Reactions
Bis((2R)-azetidine-2-carbonitrile); oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Bis((2R)-azetidine-2-carbonitrile); oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Similar in structure but lacks the nitrile group.
Oxalic acid derivatives: Compounds like oxamide and oxalyl chloride share the oxalic acid moiety.
Uniqueness
Bis((2R)-azetidine-2-carbonitrile); oxalic acid is unique due to the combination of the azetidine ring and the oxalic acid moiety.
Properties
IUPAC Name |
(2R)-azetidine-2-carbonitrile;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N2.C2H2O4/c2*5-3-4-1-2-6-4;3-1(4)2(5)6/h2*4,6H,1-2H2;(H,3,4)(H,5,6)/t2*4-;/m11./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODAFZBGMZZKNL-KDAOEQPASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C#N.C1CNC1C#N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1C#N.C1CN[C@H]1C#N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)





![Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)

![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)
![4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B6302128.png)
![[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride](/img/structure/B6302138.png)

![3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302162.png)
